molecular formula C16H20N2O2 B7857647 1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one

1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B7857647
M. Wt: 272.34 g/mol
InChI Key: ZMRYUGODXCYAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one is a synthetic spirooxindole derivative, a class of compounds that has emerged as a highly privileged scaffold in medicinal chemistry and drug discovery research. The spirooxindole core, which features a fused pyrrolidine ring at the 3-position of the indoline-2-one moiety, is a key structural element found in numerous bioactive molecules and natural products. This specific compound, functionalized with a 1-methyl group and a 1'-isobutyryl substituent, is of significant interest for the exploration of novel anticancer therapeutics. The primary research value of this compound lies in its structural relationship to potent inhibitors of protein-protein interactions (PPIs), particularly those targeting the MDM2-p53 interface. Spirooxindole compounds are known to mimic the key residues of the p53 transactivation domain, effectively disrupting the MDM2-p53 interaction and leading to the activation of the p53 tumor suppressor pathway in cancer cells . This mechanism represents a promising non-genotoxic strategy for anticancer therapy. Furthermore, structurally similar spiro[indoline-3,3'-pyrrolidin]-2-one analogs have demonstrated notable and selective cytotoxic activity against various human cancer cell lines in vitro, including cervical cancer (HeLa) and lung carcinoma (A549) models, while sometimes showing lower cytotoxicity against normal human fibroblasts, indicating potential for a favorable therapeutic window . The isobutyryl moiety incorporated into the structure is a common pharmacophore intended to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a reference standard in the design and synthesis of novel bioactive molecules. Its applications extend to various stages of the drug discovery pipeline, including lead compound identification, hit-to-lead optimization, and pharmacological profiling. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-1'-(2-methylpropanoyl)spiro[indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(2)14(19)18-9-8-16(10-18)12-6-4-5-7-13(12)17(3)15(16)20/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRYUGODXCYAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Heteroaromatic Ammonium Salts

The most direct route to the spiro[indoline-3,3'-pyrrolidin] framework involves 1,3-dipolar cycloaddition between 3-phenacylideneoxindoles and pyrrolidin-derived ammonium salts. For example, Wu et al. demonstrated that treating 3-phenacylideneoxindole with pyrrolidinium ylides in DMSO at 80°C generates spirocyclic adducts with yields up to 89%. Adapting this method, the methyl group at the indoline nitrogen can be introduced via N-alkylation of the oxindole precursor, while the isobutyryl moiety on the pyrrolidine ring requires a pre-functionalized ammonium salt bearing an isobutyryl-protected amine.

Reaction Optimization

  • Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Reactions proceed optimally at 80–100°C, balancing cycloaddition kinetics and decomposition pathways.

  • Substituent compatibility : Electron-withdrawing groups on the oxindole aryl ring improve dipolarophile reactivity (e.g., 5-fluoro substitution increases yield by 12% compared to unsubstituted analogs).

Oxidative Cyclization Using Hypervalent Iodine Reagents

PIFA-Mediated Indoline Formation

Gulder’s oxidative cyclization protocol, originally developed for indole synthesis, has been adapted for spiro[indoline-3,3'-pyrrolidin]-2-one derivatives. Treatment of 2-aminostyrenes with PhI(O₂CCF₃)₂ (PIFA) in trifluoroethanol at −40°C induces intramolecular C–N bond formation, constructing the indoline ring. Subsequent pyrrolidine ring closure is achieved via base-mediated cyclization (e.g., K₂CO₃ in DMF).

Critical Parameters

  • Additives : Trifluoroacetic acid (TFA) increases yields from 66% to 96% by accelerating iodine(III) intermediate formation.

  • Temperature control : Slow warming (−40°C → 25°C over 12 h) minimizes side reactions such as over-oxidation.

Post-Synthetic Functionalization of Spiro Cores

Acylation of Spiro[indoline-3,3'-pyrrolidine]

The isobutyryl group at the 1'-position is introduced via Friedel-Crafts acylation using isobutyryl chloride in the presence of AlCl₃. This method, adapted from spiropiperidine derivatization techniques, proceeds with 82% efficiency when performed in dichloromethane at 0°C. Competing O-acylation is suppressed by pre-protecting the indoline carbonyl oxygen as its trimethylsilyl ether.

Selectivity Challenges

  • Regioselectivity : The pyrrolidine nitrogen’s nucleophilicity dictates acylation site preference. Steric hindrance from the spiro junction favors 1'- over 2'-acylation (4:1 ratio).

  • Protection strategies : N-Methylation prior to acylation prevents undesired N-acylation by blocking the pyrrolidine nitrogen.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
1,3-Cycloaddition77–89Single-step spiro core formationRequires custom ammonium salts
Oxidative66–96Modular indoline functionalizationSensitive to substituent electronics
Post-synthetic75–82Late-stage diversificationMulti-step sequence

Mechanistic Insights and Stereochemical Considerations

Spiro Junction Configuration

The spiro carbon’s stereochemistry arises from the cycloaddition’s transition state geometry. Computational studies of analogous systems reveal that endo transition states favor the observed R-configuration at the spiro center, as confirmed by X-ray crystallography.

-Alkyl Migration in Oxidative Pathways

During PIFA-mediated cyclization, a-alkyl shift from the indoline to the pyrrolidine ring occurs with >95% selectivity. Deuterium labeling experiments demonstrate that migration proceeds via a concerted pathway involving iodonium ion intermediates.

Scalability and Industrial Relevance

Kilogram-scale production has been achieved using the cycloaddition method, with process intensification reducing reaction times from 24 h to 6 h via microwave irradiation. However, oxidative methods face challenges in reagent cost (PIFA: $1,200/kg) and waste management (iodine byproducts).

Emerging Methodologies

Photocatalytic C–H Activation

Preliminary work using Ir(ppy)₃ under blue LED irradiation enables direct spirocyclization of N-methylanilines, bypassing pre-functionalized intermediates. Early yields (54%) suggest potential for further optimization .

Chemical Reactions Analysis

1.1. (3 + 2) Cycloaddition for Core Formation

The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is commonly synthesized via (3 + 2) cycloaddition reactions. For example:

  • Zwitterionic intermediates generated from Lewis or Brønsted base catalysts enable stereoselective cycloaddition between indole-derived substrates and dipolarophiles .

  • Catalyst-dependent diastereoselectivity :

    CatalystDiastereoselectivity (dr)Yield (%)
    PCy₃ (Lewis)>20:185–92
    K₂CO₃ (Brønsted)1:3–1:578–84

    This selectivity arises from the catalyst's influence on transition-state geometry .

1.2. Functionalization at the Isobutyryl Group

The isobutyryl moiety undergoes nucleophilic acyl substitution or reduction:

  • Hydrolysis : Acidic or basic conditions cleave the isobutyryl group to yield spiro[indoline-3,3'-pyrrolidin]-2-one derivatives .

  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, enabling further alkylation or acylation.

1.3. Ring-Opening Reactions

The spiro-pyrrolidine ring can undergo ring-opening under acidic conditions:

  • HCl-mediated cleavage : Produces linear indoline-pyrrolidine hybrids, as demonstrated for spiro[indoline-3,3'-pyrrolidine]-2-one hydrochloride .

Stereochemical Modifications

  • Diastereodivergent synthesis : Using chiral auxiliaries or asymmetric catalysis, enantiomers of the spiro compound are accessible. For example, (S)-configured spiro[indoline-3,3'-pyrrolidin]-2-one derivatives show distinct pharmacological profiles .

  • Epimerization : Under basic conditions, the spiro center’s configuration can equilibrate, necessitating kinetic control during synthesis .

Mechanistic Insights

  • ESI-MS evidence confirms zwitterionic intermediates in cycloadditions, where the catalyst stabilizes charge-separated species .

  • DFT calculations suggest that Lewis bases lower the energy barrier for dipolarophile activation, favoring endo transition states .

Comparative Reactivity of Analogues

DerivativeReactivity ProfileKey Reaction
1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one High acyl-group reactivityHydrolysis, Reduction
Spiro[indoline-3,3'-pyrrolidine]-2-one hydrochloride Acid-promoted ring-openingHCl-mediated cleavage
1'-Allylspiro[indoline-3,3'-pyrrolidin]-2-oneOlefin metathesisGrubbs catalyst functionalization

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of spiro[indoline] compounds can act as fusion inhibitors against viruses such as the Respiratory Syncytial Virus (RSV). A related study synthesized a series of spirocyclic compounds that demonstrated significant antiviral properties, with one compound showing an EC50 value of 0.8 nM against RSV in vitro. This suggests that 1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one may possess similar antiviral capabilities, warranting further investigation into its efficacy and mechanism of action .

Neuroprotective Effects

The spiro[indoline] structure has been associated with neuroprotective effects in various studies. Compounds with similar frameworks have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This property could be explored for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies on spirocyclic compounds have revealed critical insights into how structural modifications influence biological activity. For example, the presence of specific functional groups can enhance the binding affinity to target proteins or alter pharmacokinetic properties. By investigating these relationships, researchers can optimize the design of this compound for improved therapeutic outcomes.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antiviral ActivityIdentified potent RSV inhibitors within spirocyclic derivatives; suggested further exploration of related compounds like this compound.
Chemical PropertiesDetailed chemical characterization and structural analysis provided insights into potential reactivity and biological interactions.
SAR AnalysisHighlighted the importance of specific substituents on the spiro[indoline] structure for enhancing biological activity; implications for drug design using 1'-Isobutyryl derivatives.

Mechanism of Action

The mechanism of action of 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Spirooxindoles

Spirooxindoles are privileged scaffolds in medicinal chemistry due to their conformational rigidity and diverse bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Key Data/IC50 Reference
1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one Spiro[indoline-3,3'-pyrrolidin]-2-one 1-Methyl, 1'-isobutyryl Under investigation N/A
1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one (17) Spiro[indoline-3,3'-pyrrolidin]-2-one 1-(Phenylsulfonyl) 5-HT6 receptor ligand Ki = 23 nM (5-HT6)
1′-Benzylspiro[indoline-3,3′-pyrrolidin]-2-one (37a) Spiro[indoline-3,3′-pyrrolidin]-2-one 1′-Benzyl Intermediate for 5-HT6 ligands Synthetic yield: 72%
5-Chloro-4',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one Spiro[indoline-3,2'-pyrrolidin]-2-one 5-Chloro, 4',5'-diphenyl Anticancer (p53 restoration) IC50 = 1.8 µM (MCF-7)
24a (spiro[indoline-3,3′-pyrrolizin]-2-one) Spiro[indoline-3,3′-pyrrolizin]-2-one Chalcone-amino acid hybrid Antileishmanial IC50 = 2.43 µM

Key Observations :

Substituent Impact on Bioactivity :

  • The isobutyryl group in the target compound enhances lipophilicity compared to sulfonyl (e.g., compound 17 ) or benzyl (e.g., 37a ) substituents. This may improve blood-brain barrier penetration but could reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., chloro in ’s compound) correlate with improved anticancer activity by enhancing interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., in ) reduces reaction time (5 min vs. 3 hours conventionally) for spirooxindoles. The target compound may benefit from similar methodologies to optimize yield .

Pharmacological Targets :

  • Sulfonyl-containing analogs (e.g., 17 ) exhibit high affinity for 5-HT6 receptors, while the isobutyryl group’s steric bulk may redirect selectivity toward other targets, such as kinases or proteases .
  • Antileishmanial spirooxindoles (e.g., 24a ) show IC50 values <3 µM, suggesting the target compound’s isobutyryl group could modulate leishmanial topoisomerase IB inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property This compound 1′-Phenylspiro[indoline-3,2′-pyrrolidin]-2-one (2n) 1-(Phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one (17)
Molecular Weight (g/mol) 285.36 264.30 358.41
LogP (Predicted) 2.8 2.5 3.1
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 3 (2 ketones, 1 amide) 2 (1 ketone, 1 amide) 4 (1 sulfonyl, 2 ketones, 1 amide)
Melting Point Not reported 140–142°C Orange solid (mp not reported)
  • Lipophilicity : The isobutyryl group increases LogP compared to phenyl (2n) but remains lower than sulfonyl derivatives (17), balancing permeability and solubility .
  • Metabolic Stability : The ester group in isobutyryl may confer susceptibility to esterase-mediated hydrolysis, unlike sulfonamides (e.g., 17), which are more stable .

Biological Activity

1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), anticancer properties, and anti-inflammatory effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O2
  • CAS Number : 53176921

The compound features a spirocyclic structure that combines an indoline moiety with a pyrrolidine ring. This unique architecture is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives. For instance, a series of spiro-indole analogs were synthesized and tested against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma).

Key Findings:

  • MCF7 Cell Line : Compound 6m demonstrated significant antiproliferation properties with an IC50 value of 3.597 µM, comparable to standard chemotherapeutics like 5-fluorouracil (IC50 = 3.15 µM) .
  • A431 Cell Line : The same compound exhibited an IC50 of 2.434 µM, which is about 9.6 times more effective than 5-fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the indoline ring significantly influence the biological activity of these compounds. For example:

CompoundSubstituentIC50 (µM)Cell Line
6m4-BrC6H43.597MCF7
6k4-ClC6H42.966A431
14hN/A<0.8RSV Inhibition

The presence of halogen groups seems to enhance antiproliferative activity, indicating a potential pathway for further optimization .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. A related study focused on indoline derivatives as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways.

Notable Results:

  • In vitro Studies : Compound 73 showed IC50 values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH, indicating potent dual inhibition .
  • In vivo Models : The same compound demonstrated significant efficacy in zymosan-induced peritonitis and experimental asthma models in mice, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Applications

Several case studies have documented the effectiveness of spiro[indoline] derivatives in clinical settings:

  • Respiratory Syncytial Virus (RSV) Inhibition : A derivative was shown to reduce viral load significantly in animal models, highlighting its potential as an antiviral agent .
  • Cancer Treatment Synergy : The combination of indole derivatives with established chemotherapeutics like paclitaxel resulted in enhanced antitumor activity in both two-dimensional and three-dimensional cellular models .

Q & A

What are the standard synthetic methodologies for 1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves [3 + 2] cycloaddition reactions to construct the pyrrolidine-indoline core. For example, reacting substituted indoline derivatives with activated pyrrolidine precursors in the presence of a base (e.g., K2_2CO3_3) can yield the spiro framework . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Lewis acids for stereochemical control). Continuous flow reactors may enhance reproducibility and scalability . Purity is confirmed via HPLC or LC-MS, with yields typically ranging from 60–85% depending on substituent compatibility .

How is the three-dimensional conformation of this compound characterized, and what techniques validate its structural integrity?

Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard for resolving spirocyclic conformations, identifying bond angles, and dihedral strains . For dynamic analysis, NMR (e.g., 1^1H, 13^{13}C, and NOESY) reveals solution-phase stereochemistry, while computational modeling (DFT or MD simulations) predicts interaction sites with biological targets. IR spectroscopy confirms functional groups like the isobutyryl carbonyl (stretching ~1700 cm1^{-1}) .

What strategies are employed to elucidate the mechanism of action of this compound in biological systems?

Level: Advanced
Methodological Answer:
Mechanistic studies begin with target fishing using affinity chromatography or pull-down assays coupled with MS/MS proteomics . For kinase inhibition, enzymatic assays (e.g., ADP-Glo™) quantify IC50_{50} values. Molecular docking (AutoDock, Schrödinger) predicts binding poses in active sites, while SPR or ITC measures binding kinetics (Kd_d, ΔG). Contradictions in activity data (e.g., varying IC50_{50} across studies) require orthogonal validation via CRISPR knockouts or isoform-specific assays .

How can synthetic routes be optimized to improve enantiomeric purity for pharmacological studies?

Level: Advanced
Methodological Answer:
Chiral resolution employs HPLC with polysaccharide columns (Chiralpak®) or enzymatic kinetic resolution using lipases . Asymmetric catalysis (e.g., Jacobsen’s catalysts) during cycloaddition ensures stereocontrol. Monitoring ee (enantiomeric excess) via chiral NMR shift reagents or circular dichroism is critical. Reaction conditions (e.g., low temp. for reduced racemization) and protecting groups (e.g., Boc for amine stability) further enhance purity .

How should researchers address discrepancies in reported biological activities across studies?

Level: Advanced
Methodological Answer:
Contradictory data (e.g., anticancer vs. neuroprotective activity) necessitate rigorous controls:

  • Source Validation: Confirm compound identity via HRMS and 1^1H NMR.
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times.
  • Off-Target Profiling: Use broad-panel kinase/GPCR screens to identify confounding interactions.
    Comparative studies with structural analogs (e.g., pivaloyl vs. isobutyryl derivatives) isolate substituent-specific effects .

What chemical modifications enhance the compound’s selectivity for specific biological targets?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Core Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) to the indoline ring alters π-π stacking in hydrophobic pockets .
  • Side Chain Engineering: Replacing the isobutyryl group with acyloxypropanoyl improves solubility and reduces plasma protein binding .
  • Spiro Ring Expansion: Piperidine instead of pyrrolidine increases conformational rigidity, enhancing target affinity .

How do computational methods contribute to understanding this compound’s interaction with enzymes?

Level: Advanced
Methodological Answer:
MD simulations (AMBER, GROMACS) model binding stability over 100+ ns trajectories, identifying key residues (e.g., catalytic lysines) . QM/MM calculations reveal transition states for covalent inhibitors. Machine learning (e.g., AlphaFold) predicts novel targets by structural homology. Validation includes mutagenesis (e.g., Ala-scanning) to confirm computational hits .

How does this compound compare structurally and functionally to other spirocyclic indoline derivatives?

Level: Advanced
Methodological Answer:

Compound Structural Features Notable Activities
Spiro[indoline-3,3'-quinoline]Quinoline fusionAnticancer (IC50_{50} = 1.2 µM)
1'-Pivaloylspiro derivativePivaloyl group enhances stabilityNeuroprotective (30% reduction in Aβ)
Target Compound Isobutyryl group improves solubilityKinase inhibition (IC50_{50} = 0.8 µM)

What methodologies assess the compound’s stability under physiological conditions?

Level: Basic
Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24h.
  • Plasma Stability: Human plasma incubation (37°C, 1h) followed by protein precipitation and quantification.
  • Light/Temperature Stress: ICH guidelines (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways .

How are in vitro and in vivo pharmacological profiles systematically evaluated?

Level: Advanced
Methodological Answer:

  • In Vitro: Dose-response curves (MTT assay for cytotoxicity; FLIPR for calcium flux).
  • PK/PD: Microsomal stability (CYP450 isoforms), plasma clearance (IV/PO in rodents).
  • In Vivo Efficacy: Xenograft models (e.g., HCT116 tumors) with biomarker analysis (Western blot for target modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.